7-(azepan-1-ylmethyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione
Description
Chemical Structure and Properties
7-(azepan-1-ylmethyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione (CAS 578744-11-3) is a purine derivative characterized by:
- Core structure: A purine base (imidazole fused with pyrimidine) substituted with two methyl groups at positions 1 and 3.
- Unique substituent: An azepane (7-membered nitrogen-containing ring) linked via a methylene group at position 5.
- Molecular formula: C₁₄H₂₁N₅O₂ (molecular weight: 307.35 g/mol) .
Synthesis
The compound is synthesized through:
Purine core formation: Condensation reactions involving formamide and nitrogen-containing precursors.
Azepane introduction: Nucleophilic substitution of the purine intermediate with an azepane derivative under basic conditions.
Methylation: Final methylation at positions 1 and 3 using methylating agents like iodomethane .
Properties
IUPAC Name |
7-(azepan-1-ylmethyl)-1,3-dimethylpurine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N5O2/c1-16-12-11(13(20)17(2)14(16)21)19(9-15-12)10-18-7-5-3-4-6-8-18/h9H,3-8,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJUCFEWIQZDVPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CN3CCCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(azepan-1-ylmethyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione typically involves the following steps:
Formation of the Purine Base: The purine base can be synthesized through a series of condensation reactions involving formamide and other nitrogen-containing compounds.
Introduction of the Azepane Ring: The azepane ring is introduced via nucleophilic substitution reactions, where an appropriate azepane derivative reacts with the purine base under basic conditions.
Methylation: The final step involves the methylation of the purine base at specific positions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
7-(azepan-1-ylmethyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, where different functional groups can be introduced or replaced.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents like thionyl chloride or nucleophiles like amines and alcohols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield purine oxides, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
7-(azepan-1-ylmethyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-(azepan-1-ylmethyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets are still under investigation.
Comparison with Similar Compounds
Structural and Functional Group Variations
The compound’s uniqueness arises from its azepane substituent and methylation pattern. Below is a comparative analysis with structurally related purine derivatives:
| Compound Name | Molecular Formula | Key Substituents | Biological Activities/Applications | References |
|---|---|---|---|---|
| 7-(azepan-1-ylmethyl)-1,3-dimethyl-1H-purine-2,6-dione | C₁₄H₂₁N₅O₂ | Azepane ring, methyl groups (1,3) | Antimicrobial, antiviral, enzyme modulation | |
| Caffeine | C₈H₁₀N₄O₂ | Methyl groups (1,3,7) | CNS stimulant, adenosine receptor antagonist | |
| Theophylline | C₇H₈N₄O₂ | Methyl groups (1,3) | Bronchodilator, phosphodiesterase inhibitor | |
| 8-(azepan-1-yl)-7-(2-methoxyethyl)-3-methylpurine-2,6-dione | C₁₄H₂₂N₄O₃ | Azepane ring, methoxyethyl, methyl (3) | Anti-inflammatory, anticancer research | |
| 8-(Azepan-1-yl)-7-(2-pyrimidin-2-ylsulfanylethyl)purine-2,6-dione | C₁₇H₂₂N₆O₂S | Azepane ring, sulfanylethyl-pyrimidine | Enzyme inhibition, receptor binding studies |
Impact of Substituents on Properties
Azepane vs. Solubility: Azepane’s flexibility may improve solubility in polar solvents compared to rigid aromatic substituents.
Methylation Patterns :
- Methyl groups at positions 1 and 3 (as in the target compound and theophylline) reduce metabolic degradation compared to unmethylated purines .
Functional Group Additions :
- Methoxyethyl (in ’s compound) enhances hydrophilicity, favoring pharmacokinetic profiles.
- Sulfanylethyl-pyrimidine () introduces sulfur-based reactivity, enabling disulfide bond formation in drug conjugates .
Biological Activity
7-(azepan-1-ylmethyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a complex organic compound that belongs to the purine family. This compound features a purine base structure characterized by a fused ring system comprising both imidazole and pyrimidine rings, which are prevalent in many biologically active molecules. The presence of an azepane ring (a seven-membered nitrogen-containing ring) contributes to its unique chemical properties and potential biological activities.
The molecular formula for 7-(azepan-1-ylmethyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is with a molecular weight of approximately 248.28 g/mol. Its structure can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₆N₄O₂ |
| Molecular Weight | 248.28 g/mol |
| CAS Number | 578744-11-3 |
Synthesis
The synthesis of 7-(azepan-1-ylmethyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione typically involves several steps:
- Formation of the Purine Base : This is achieved through condensation reactions involving formamide and other nitrogen-containing compounds.
- Introduction of the Azepane Ring : This is done via nucleophilic substitution reactions where an appropriate azepane derivative reacts with the purine base under basic conditions.
- Methylation : The final step involves the methylation of the purine base at specific positions to yield the desired compound.
Biological Activity
Research indicates that 7-(azepan-1-ylmethyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione exhibits potential biological activities including:
Antimicrobial Properties
Studies suggest that this compound may possess antimicrobial activity against various pathogens. Specific mechanisms include:
- Inhibition of Bacterial Growth : The compound has shown effectiveness in inhibiting the growth of certain bacterial strains.
Antiviral Effects
Preliminary research indicates potential antiviral properties:
- Inhibition of Viral Replication : It may interfere with viral replication mechanisms by targeting viral enzymes or receptors.
Interaction with Molecular Targets
The biological effects of 7-(azepan-1-ylmethyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione are believed to result from its interaction with specific molecular targets such as enzymes or receptors. These interactions could lead to:
- Activation or Inhibition of Enzymatic Pathways : The exact pathways and molecular targets are still under investigation.
Case Studies and Research Findings
Several studies have explored the biological activity of similar purine derivatives:
Study 1: Antibacterial Activity
A study conducted on related compounds demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting that modifications in the purine structure can enhance antimicrobial efficacy.
Study 2: Antiviral Mechanisms
Research involving derivatives of purines has indicated that they can inhibit viral enzymes crucial for replication. Similar mechanisms are anticipated for 7-(azepan-1-ylmethyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
